molecular formula C11H7ClN2 B14135230 8-Chloropyrido[1,2-a]benzimidazole

8-Chloropyrido[1,2-a]benzimidazole

Katalognummer: B14135230
Molekulargewicht: 202.64 g/mol
InChI-Schlüssel: LGLFJKQZXNXHIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The molecular formula of this compound is C11H7ClN2, and it has a molecular weight of 202.64 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with chlorinated pyridine derivatives. One common method includes the reaction of 2-aminobenzimidazole with 2-chloropyridine in the presence of a base such as potassium carbonate under reflux conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the benzimidazole and pyridine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[1,2-a]benzimidazole derivatives .

Wirkmechanismus

The mechanism of action of 8-Chloropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of the chlorine atom at the 8-position, which allows for specific substitution reactions and the formation of diverse derivatives.

Eigenschaften

Molekularformel

C11H7ClN2

Molekulargewicht

202.64 g/mol

IUPAC-Name

8-chloropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7ClN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H

InChI-Schlüssel

LGLFJKQZXNXHIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.